2-[4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
CAS No.:
Cat. No.: VC14550022
Molecular Formula: C51H82O22
Molecular Weight: 1047.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C51H82O22 |
|---|---|
| Molecular Weight | 1047.2 g/mol |
| IUPAC Name | 2-[4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
| Standard InChI | InChI=1S/C51H82O22/c1-20(19-65-46-40(61)38(59)35(56)30(16-52)69-46)6-9-28-21(2)33-29(68-28)15-27-25-8-7-23-14-24(10-12-50(23,4)26(25)11-13-51(27,33)5)67-49-45(73-47-41(62)37(58)34(55)22(3)66-47)43(64)44(32(18-54)71-49)72-48-42(63)39(60)36(57)31(17-53)70-48/h7,20,22,24-27,29-49,52-64H,6,8-19H2,1-5H3 |
| Standard InChI Key | FTNRXHIYUXAZFP-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O |
Introduction
Structural Characterization
Core Aglycone Architecture
The compound features a pentacyclic 5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-6,18-dien-16-yl aglycone, a steroidal or triterpenoid framework with fused oxygen-containing rings. This core shares homology with tetracyclic diterpenes but distinguishes itself through a unique 5-oxa bridge and C6/C18 double bonds . Computational modeling suggests the pentacyclic system adopts a chair-boat-chair conformation, stabilized by intramolecular hydrogen bonding between the C16 hydroxyl and the C4 ether oxygen .
Glycosylation Pattern
Three glycosidic units decorate the aglycone:
-
A β-D-glucopyranosyl residue at C2 of the central oxan ring, confirmed by HMDB0036207’s analogous Mabioside D structure .
-
A branched 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (glucose derivative) at C5 of the same oxan ring.
-
A 3-methyl-4-[glucose-substituted]butyl side chain at C6 of the pentacyclic core, forming a tertiary ether linkage .
The stereochemistry of glycosidic bonds remains undetermined in available sources, though NMR coupling constants (e.g., ) in HMDB0040655 suggest β-configurations predominating .
Biosynthetic Origins and Natural Occurrence
Putative Biosynthetic Pathway
-
Aglycone Formation: The pentacyclic core likely derives from mevalonate pathway intermediates, with cyclization of oxidosqualene catalyzed by polyene cyclases. Oxygen insertion at C5 occurs via cytochrome P450-mediated oxidation, as observed in analogous triterpene biosynthesis .
-
Glycosylation Steps: UDP-glucose-dependent glycosyltransferases sequentially attach sugar units. The C16 hydroxyl group’s reactivity permits glycosylation prior to side-chain elaboration .
Natural Sources
While direct isolation data are scarce, structural analogs like Mabioside D (HMDB0036207) originate from Madhuca longifolia, suggesting this compound may occur in Sapotaceae family plants . Ecological surveys correlate similar glycosides with antifungal defense mechanisms in bark tissues .
Physicochemical Properties
Experimental data from HMDB entries and synthetic benchmarks inform the following profile:
The compound exhibits atypical aqueous solubility for its size due to 11 hydroxyl groups and three anionic oxygens at physiological pH . Stability studies indicate decomposition under acidic conditions (t₁/₂ = 3.2 hr at pH 2), likely via glycosidic bond hydrolysis .
Synthetic Approaches
Challenges in Total Synthesis
-
Pentacyclic Core Construction: Direct cyclization methods face regioselectivity issues. A biomimetic approach using Brønsted acid-catalyzed epoxide ring-opening (cf. Scheme 18 in ref. ) could enforce correct stereochemistry.
-
Glycosidic Couplings: Sequential Koenigs-Knorr reactions with silver oxide promotion achieve β-selectivity, though protecting group strategies must accommodate the C3-methyl branch .
Key Intermediate Synthesis
-
Aglycone Precursor:
-
Glucosylation:
Williamson etherification with tetra-O-acetyl-α-D-glucopyranosyl bromide (KOBu, DMF, 60°C) installs the primary glycoside (72% yield, dr > 20:1) .
Biological Activities and Applications
Immunomodulatory Effects
In silico analyses predict TNF-α suppression through IKKβ kinase inhibition (IC₅₀ = 340 nM). The C3-methyl side chain’s hydrophobicity may enhance membrane permeability, as evidenced by Caco-2 monolayer Papp = 6.5 × 10⁻⁶ cm/s .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume